molecular formula C13H11NO2 B2983405 3-(Pyridin-2-ylmethyl)benzoic acid CAS No. 1484723-11-6

3-(Pyridin-2-ylmethyl)benzoic acid

Cat. No.: B2983405
CAS No.: 1484723-11-6
M. Wt: 213.236
InChI Key: ZGQRLGJGHZLPQU-UHFFFAOYSA-N
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Description

3-(Pyridin-2-ylmethyl)benzoic acid is a chemical compound with the molecular formula C13H11NO2. . This compound consists of a benzoic acid moiety attached to a pyridin-2-ylmethyl group, making it an interesting subject for studies in organic chemistry and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Pyridin-2-ylmethyl)benzoic acid can be achieved through several synthetic routes. One common method involves the reaction of pyridin-2-ylmethanol with benzoic acid under acidic conditions to form the desired product. Another approach includes the use of transition metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions, to construct the compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings to produce the compound efficiently .

Chemical Reactions Analysis

Types of Reactions

3-(Pyridin-2-ylmethyl)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form pyridin-2-yl-methanones using copper catalysis and water under mild conditions.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

    Substitution: The aromatic ring in the compound can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

    Oxidation: Copper catalysts and water are commonly used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used for reduction reactions.

    Substitution: Electrophilic reagents such as nitric acid (HNO3) for nitration, halogens (Cl2, Br2) for halogenation, and sulfuric acid (H2SO4) for sulfonation are used.

Major Products Formed

    Oxidation: Pyridin-2-yl-methanones.

    Reduction: Pyridin-2-ylmethyl alcohol or pyridin-2-ylmethyl aldehyde.

    Substitution: Various substituted derivatives of this compound depending on the electrophilic reagent used.

Scientific Research Applications

3-(Pyridin-2-ylmethyl)benzoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and fibrosis.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Pyridin-2-yl)benzoic acid
  • 3-(Pyridin-4-ylmethyl)benzoic acid
  • 2-(Pyridin-2-yl) pyrimidine derivatives

Uniqueness

3-(Pyridin-2-ylmethyl)benzoic acid is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a benzoic acid moiety with a pyridin-2-ylmethyl group allows for unique interactions with molecular targets, making it a valuable compound for research and development in various fields.

Properties

IUPAC Name

3-(pyridin-2-ylmethyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO2/c15-13(16)11-5-3-4-10(8-11)9-12-6-1-2-7-14-12/h1-8H,9H2,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGQRLGJGHZLPQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CC2=CC(=CC=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1484723-11-6
Record name 3-[(pyridin-2-yl)methyl]benzoic acid
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